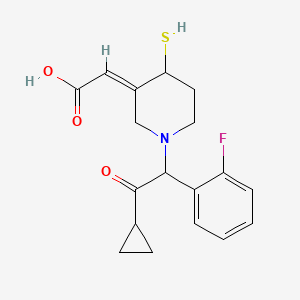

trans-R-138727

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20FNO3S |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |

InChI |

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9+ |

InChI Key |

ZWUQVNSJSJHFPS-FMIVXFBMSA-N |

Isomeric SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C/C(=O)O)/C3)S |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to trans-R-138727: An Irreversible P2Y12 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-R-138727 is the pharmacologically active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent.[1][2] As an irreversible antagonist of the P2Y12 receptor, this compound plays a crucial role in the inhibition of platelet activation and aggregation, forming the basis of prasugrel's therapeutic efficacy in preventing thrombotic events in patients with acute coronary syndromes.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, stereochemistry, pharmacological data, and the experimental methodologies used for its characterization.

R-138727 is a racemate comprised of four stereoisomers due to two chiral centers: (R,S), (R,R), (S,S), and (S,R).[3][4] The designation "this compound" by some chemical suppliers refers to the mixture of these stereoisomers.[1][5] Research has demonstrated that the antiplatelet activity of R-138727 is stereoselective, with the (R,S)-isomer exhibiting the highest potency in inhibiting the P2Y12 receptor.[3] The (R)-configuration at the sulfur-bearing carbon is considered critical for its inhibitory activity.[3]

Mechanism of Action

This compound exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation and aggregation.

The mechanism of irreversible inhibition involves the formation of a covalent disulfide bond between the reactive thiol group of this compound and specific cysteine residues (Cys97 and Cys175) on the P2Y12 receptor.[6][7] This covalent modification permanently blocks the binding of ADP to the receptor, thereby preventing the downstream signaling events that lead to platelet aggregation.

P2Y12 Signaling Pathway

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon ADP binding, the Gi protein is activated, leading to two primary signaling pathways:

-

Inhibition of Adenylyl Cyclase: The α-subunit of the activated Gi protein (Gαi) inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[8] Lower cAMP levels lead to reduced protein kinase A (PKA) activity. PKA normally phosphorylates vasodilator-stimulated phosphoprotein (VASP), which is involved in the inhibition of platelet activation.

-

Activation of Phosphoinositide 3-kinase (PI3K): The βγ-subunits of the activated Gi protein (Gβγ) stimulate PI3K, which in turn activates downstream effectors such as Akt. This pathway contributes to the conformational change of the glycoprotein IIb/IIIa receptor, leading to fibrinogen binding and platelet aggregation.[8]

By irreversibly blocking the P2Y12 receptor, this compound prevents these signaling events, thus maintaining high levels of cAMP and inhibiting the PI3K pathway, ultimately leading to a potent and sustained antiplatelet effect.

Quantitative Data

The inhibitory potency of R-138727 and its stereoisomers has been evaluated using various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Inhibition of [3H]-2-MeS-ADP Binding to Human P2Y12 Receptors

| Compound | IC50 (nM) |

| R-138727 (racemic mixture) | 480 |

| R-99224 ((R,S)- and (S,R)-isomers) | 280 |

| R-100364 ((R,R)- and (S,S)-isomers) | >10,000 |

Data from Hasegawa et al. (2005)[3]

Table 2: Inhibition of ADP-Induced Human Platelet Aggregation

| Compound | IC50 (µM) |

| R-138727 (racemic mixture) | 0.83 |

| (R,S)-isomer | 0.45 |

| (R,R)-isomer | 1.1 |

| (S,S)-isomer | 13 |

| (S,R)-isomer | 17 |

Data from Hasegawa et al. (2005)[3]

Table 3: Pharmacokinetic Parameters of R-138727 in Humans (Following Oral Administration of Prasugrel)

| Parameter | Value |

| Tmax (peak plasma concentration time) | ~0.5 hours |

| Elimination Half-life (t1/2) | ~7.4 hours (range 2-15 hours) |

| Apparent Volume of Distribution (Vd/F) | 44 - 85 L |

| Apparent Clearance (CL/F) | 7 - 14 L/h |

Data compiled from various pharmacokinetic studies.[2]

Experimental Protocols

P2Y12 Receptor Binding Assay (Competitive)

This assay determines the affinity of a test compound for the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor are prepared by homogenization and centrifugation.

-

Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand, [3H]-2-MeS-ADP, and varying concentrations of the test compound (this compound).

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human whole blood by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation and used as a reference.

-

Assay Procedure:

-

PRP is placed in a cuvette in an aggregometer and stirred at 37°C.

-

The test compound (this compound) or vehicle is added to the PRP and incubated for a specified time.

-

Platelet aggregation is initiated by adding a standard concentration of ADP.

-

The change in light transmission through the PRP is monitored over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission, with 0% aggregation set with PRP and 100% with PPP. The IC50 value is the concentration of the test compound that inhibits 50% of the ADP-induced platelet aggregation.

Quantification of this compound in Plasma (LC-MS/MS)

This method is used to determine the concentration of this compound in biological samples, such as plasma, for pharmacokinetic studies.

Methodology:

-

Sample Preparation: Plasma samples are treated to remove proteins and other interfering substances. This can be achieved by protein precipitation with an organic solvent (e.g., acetonitrile) or by liquid-liquid extraction. An internal standard is added to correct for variations in extraction efficiency and instrument response.

-

Liquid Chromatography (LC) Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a chromatographic column based on their physicochemical properties. For chiral separation of the R-138727 isomers, a chiral stationary phase is employed.[9][10][11]

-

Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The molecules are ionized, and the parent ion of this compound is selected and fragmented. Specific fragment ions are then detected and quantified, providing high selectivity and sensitivity.

-

Data Analysis: The concentration of this compound in the plasma sample is determined by comparing its peak area to that of the internal standard and a calibration curve. This data is then used to calculate pharmacokinetic parameters.

Conclusion

This compound is a potent, irreversible inhibitor of the P2Y12 receptor and the active principle of the antiplatelet drug prasugrel. Its mechanism of action, involving covalent modification of the P2Y12 receptor, leads to a sustained inhibition of platelet aggregation. The stereochemistry of this compound is a key determinant of its pharmacological activity, with the (R,S)-isomer being the most potent. The experimental protocols described herein are fundamental for the characterization of this compound and other P2Y12 inhibitors in drug discovery and development. A thorough understanding of its pharmacology and the methods used for its evaluation is essential for researchers and scientists in the field of thrombosis and hemostasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. | Semantic Scholar [semanticscholar.org]

- 10. osti.gov [osti.gov]

- 11. sfera.unife.it [sfera.unife.it]

An In-depth Technical Guide to trans-R-138727: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-R-138727 is the pharmacologically active metabolite of the prodrug prasugrel, a potent antiplatelet agent. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action as an irreversible antagonist of the P2Y12 receptor. This guide includes a compilation of key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways to support further research and drug development efforts in the field of thrombosis and hemostasis.

Chemical Structure and Properties

This compound is a stereoisomer of the active metabolite of prasugrel. The "trans" designation, formally indicated by "(2E)" in its IUPAC name, refers to the geometric configuration around the exocyclic double bond of the acetic acid moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid | Internal Compilation |

| Synonyms | Prasugrel active metabolite (trans isomer) | Internal Compilation |

| CAS Number | 239466-74-1 | [1] |

| Molecular Formula | C₁₈H₂₀FNO₃S | [1] |

| Molecular Weight | 349.42 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Water Solubility | 0.0639 mg/mL (predicted) | [3] |

| logP | 2.96 (predicted) | [3] |

| pKa (Strongest Acidic) | 3.81 (predicted) | [3] |

| pKa (Strongest Basic) | 6.55 (predicted) | [3] |

Mechanism of Action

This compound is a selective and irreversible antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets. Adenosine diphosphate (ADP) is the endogenous agonist for the P2Y12 receptor. The binding of ADP to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.

By covalently binding to the P2Y12 receptor, this compound prevents ADP from binding and activating the receptor. This blockade of the P2Y12 signaling pathway ultimately inhibits platelet aggregation and reduces the risk of thrombosis.

P2Y12 Signaling Pathway

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon activation by ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation. Additionally, the βγ subunits of the Gi protein activate phosphoinositide 3-kinase (PI3K), further contributing to platelet activation and aggregation.

Pharmacological Data

The primary pharmacological effect of this compound is the inhibition of ADP-induced platelet aggregation.

Table 2: In Vitro Pharmacology of this compound

| Parameter | Species | Assay | Value | Source |

| IC₅₀ | Human | ADP-induced platelet aggregation in platelet-rich plasma | 3.82 µM | [4] |

Table 3: Pharmacokinetic Properties of R-138727 (Active Metabolite of Prasugrel)

| Parameter | Species | Value | Source |

| Tₘₐₓ | Human | ~30 minutes | [5] |

| t₁/₂ | Human | ~4 hours | [5] |

| Protein Binding | Human | 98% (to serum albumin) | [6] |

Note: The pharmacokinetic data presented is for the active metabolite R-138727, which is a mixture of stereoisomers including this compound.

Experimental Protocols

The following are representative protocols for assessing the P2Y12 receptor binding and platelet aggregation inhibitory activity of this compound.

P2Y12 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the P2Y12 receptor.

Materials:

-

Human platelet membranes or cells expressing the human P2Y12 receptor

-

[³H]-2-MeS-ADP (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, combine the P2Y12 receptor preparation, [³H]-2-MeS-ADP, and either buffer (for total binding), a saturating concentration of a known P2Y12 antagonist (for non-specific binding), or a concentration of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for this compound.

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a test compound to inhibit platelet aggregation induced by ADP.

Materials:

-

Freshly drawn human whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

ADP solution

-

This compound

-

Saline

-

Light Transmission Aggregometer

Procedure:

-

Collect human whole blood into tubes containing sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control at 37°C.

-

Initiate platelet aggregation by adding a standard concentration of ADP to the PRP.

-

Record the change in light transmission over time.

-

Calculate the percentage of platelet aggregation inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a potent and irreversible inhibitor of the P2Y12 receptor, playing a crucial role in the antiplatelet effects of its parent prodrug, prasugrel. Its well-defined chemical structure and mechanism of action make it an important molecule for the study of platelet biology and the development of novel antithrombotic therapies. The data and protocols presented in this guide provide a valuable resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis and Purification of trans-R-138727 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of trans-R-138727, an active metabolite of the antiplatelet drug prasugrel. Due to the limited availability of traditional chemical synthesis routes in published literature, this document focuses on a novel biocatalytic approach, offering a viable method for obtaining this compound for research purposes. The guide details the metabolic activation of prasugrel, the enzymatic synthesis of the active metabolite, a proposed purification protocol, and the compound's mechanism of action.

Introduction to this compound

This compound is a stereoisomer of R-138727, the pharmacologically active metabolite of the prodrug prasugrel. Prasugrel is a thienopyridine antiplatelet agent that requires in vivo metabolic activation to exert its therapeutic effects. The active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor, a key receptor involved in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. Understanding the synthesis and purification of this compound is crucial for researchers studying platelet function, thrombosis, and the development of novel antiplatelet therapies.

Chemical and Physical Properties of R-138727

| Property | Value |

| CAS Number | 204204-73-9 (for R-138727) |

| Molecular Formula | C₁₈H₂₀FNO₃S |

| Molecular Weight | 349.42 g/mol |

| IUPAC Name | (Z)-2-(1-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid |

Metabolic Activation of Prasugrel

The in vivo conversion of prasugrel to its active metabolite R-138727 is a two-step process. The initial step involves the hydrolysis of the acetate group of prasugrel by esterases, primarily in the intestine and liver, to form an inactive thiolactone intermediate, R-95913. Subsequently, this intermediate undergoes oxidative cleavage of the thiolactone ring, a reaction mediated by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) in the liver, to yield the active thiol metabolite, R-138727.

Metabolic activation pathway of prasugrel to R-138727.

Biocatalytic Synthesis of R-138727

Given the absence of a well-documented chemical synthesis for R-138727 in the public domain, a biocatalytic approach using fungal peroxygenases presents an effective alternative. This method mimics the metabolic activation of prasugrel and has been reported to produce the active metabolite with a respectable yield.

Experimental Protocol: Biocatalytic Synthesis

This protocol is adapted from a published study on the biocatalytic synthesis of prasugrel's active metabolite.

Materials and Reagents:

-

Prasugrel

-

Porcine Liver Esterase (PLE)

-

Unspecific Peroxygenase from Marasmius rotula (MroUPO)

-

Potassium phosphate buffer (pH 7.0)

-

Ascorbic acid

-

Hydrogen peroxide (H₂O₂)

-

Acetone

-

Dichloromethane

Procedure:

-

Ester Hydrolysis:

-

Suspend prasugrel (0.2 mmol) and PLE in a mixture of acetone, deionized water, and potassium phosphate buffer (200 mM, pH 7).

-

Stir the reaction mixture at 25°C. The progress of the hydrolysis to the thiolactone intermediate (R-95913) can be monitored by thin-layer chromatography (TLC).

-

-

Thiolactone Ring Opening:

-

To the reaction mixture containing the formed R-95913, add ascorbic acid and MroUPO.

-

Continuously add a solution of hydrogen peroxide via a syringe pump over a period of 2.5 hours.

-

-

Extraction:

-

After the reaction is complete, extract the mixture three times with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude R-138727.

-

Quantitative Data:

| Parameter | Value | Reference |

| Reported Yield | 44% | [1][2] |

Purification of R-138727

The crude product obtained from the biocatalytic synthesis requires purification to remove unreacted starting materials, byproducts, and enzyme residues. A combination of extraction and preparative high-performance liquid chromatography (prep-HPLC) is a suitable method for isolating R-138727 with high purity.

Proposed Purification Workflow

Proposed workflow for the purification of R-138727.

Experimental Protocol: Preparative HPLC

The following is a general protocol for the purification of a small molecule like R-138727. The specific parameters may require optimization.

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column suitable for preparative scale

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common choice for the separation of such compounds. The gradient profile should be optimized to achieve good separation between the product and impurities.

Procedure:

-

Sample Preparation: Dissolve the crude R-138727 in a minimal amount of the initial mobile phase solvent mixture.

-

Injection and Separation: Inject the sample onto the equilibrated preparative HPLC column. Run the optimized gradient method to separate the components.

-

Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 254 nm) and collect the fractions corresponding to the R-138727 peak.

-

Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.

Purity Assessment:

The purity of the final product should be assessed using analytical HPLC, liquid chromatography-mass spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Mechanism of Action: P2Y12 Receptor Inhibition

This compound, as the active metabolite of prasugrel, functions by irreversibly inhibiting the P2Y12 receptor on the surface of platelets. The binding of ADP to the P2Y12 receptor normally triggers a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. By blocking this receptor, this compound effectively prevents these downstream events.

Inhibition of the P2Y12 signaling pathway by this compound.

Conclusion

This technical guide outlines a feasible approach for the synthesis and purification of this compound for research applications. The biocatalytic method provides a valuable alternative to traditional chemical synthesis, which is not well-documented. The provided protocols for synthesis and purification, along with the diagrams of the metabolic and signaling pathways, offer a solid foundation for researchers working with this important antiplatelet compound. It is recommended that all experimental procedures be conducted by trained personnel in a suitably equipped laboratory, with appropriate safety precautions. Further optimization of the purification protocol may be necessary to achieve the desired purity for specific research needs.

References

trans-R-138727 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-R-138727, a key active metabolite of the antiplatelet prodrug Prasugrel. This document details its chemical properties, mechanism of action, relevant experimental protocols, and associated signaling pathways to support research and development activities in the fields of pharmacology and cardiovascular therapeutics.

Core Data Presentation

This compound is the trans isomer of R-138727, the pharmacologically active metabolite responsible for the antiplatelet effects of Prasugrel.[1] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 239466-74-1 | [1][2][3] |

| Molecular Formula | C18H20FNO3S | [1][2][3] |

| Molecular Weight | 349.42 g/mol | [1][2][3] |

| Appearance | White to Light Yellow Solid | [2] |

| Synonyms | Prasugrel Metabolite | [2][3] |

Mechanism of Action

This compound is an irreversible antagonist of the P2Y12 receptor, a crucial component in the process of platelet activation and aggregation.[1][4] The parent drug, Prasugrel, is a prodrug that undergoes hepatic metabolism to form its active metabolite, R-138727.[5][6] This active metabolite, which includes the this compound isomer, selectively and irreversibly binds to the P2Y12 purinergic receptors on the surface of platelets.[5][7]

The binding of R-138727 to the P2Y12 receptor has been shown to involve interactions with specific cysteine residues, namely Cys97 in the third transmembrane domain and Cys175 in the second extracellular loop.[7] This covalent binding prevents adenosine diphosphate (ADP) from binding to the P2Y12 receptor, thereby blocking ADP-mediated activation of the glycoprotein GPIIb/IIIa complex.[5] The ultimate effect is the inhibition of platelet aggregation for the lifespan of the platelet.[6]

Experimental Protocols

The following section details methodologies for key experiments involving this compound, synthesized from available literature.

3.1. In Vivo Solubility Preparation for Animal Studies

For in vivo experiments, achieving appropriate dissolution of this compound is critical. A common protocol involves the use of a co-solvent system.

-

Objective: To prepare a clear and stable solution of this compound for administration in animal models.

-

Methodology:

-

Initially, prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

Sequentially add the following co-solvents in the specified volumetric ratios to the stock solution:

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

The final concentration of DMSO in the formulation should be 10%.

-

If precipitation or phase separation occurs, gentle heating and/or sonication can be applied to aid dissolution.

-

It is recommended to prepare the working solution for in vivo experiments freshly on the day of use to ensure stability and efficacy.[1]

-

3.2. In Vitro P2Y12 Receptor Function Assay

The functional activity of this compound as a P2Y12 receptor inhibitor can be assessed in a cellular context.

-

Objective: To determine the inhibitory effect of this compound on P2Y12 receptor signaling.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.[7]

-

Methodology:

-

Culture the P2Y12-expressing CHO cells under standard conditions.

-

Pre-incubate the cells with varying concentrations of R-138727.

-

Stimulate the cells with forskolin to induce the production of cyclic AMP (cAMP).

-

Challenge the cells with the P2Y12 receptor agonist, 2-methylthio-ADP (2-MeSADP), which normally inhibits forskolin-stimulated cAMP production.[7]

-

Measure the intracellular cAMP levels using a suitable assay kit.

-

The potency of R-138727 is determined by its ability to block the 2-MeSADP-mediated inhibition of cAMP production. A half-maximal inhibitory concentration (IC50) of below 1 µM is indicative of potent activity.[7]

-

Visualizations: Signaling Pathways and Metabolic Activation

The following diagrams illustrate the key pathways related to this compound.

Caption: Metabolic activation pathway of Prasugrel to its active form, R-138727.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. trans R-138727, (Prasugrel Metabolite) -(>85%)(Mixture of … [cymitquimica.com]

- 3. trans R-138727 (Prasugrel Metabolite) - SRIRAMCHEM [sriramchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual Pathways of Platelet Aggregation Inhibition: A Technical Overview of trans-R-138727 and EP3 Receptor Antagonism

For Immediate Release

This technical guide provides an in-depth analysis of two distinct mechanisms for inhibiting platelet aggregation, a critical process in thrombosis. The first section focuses on trans-R-138727, a stereoisomer of the active metabolite of prasugrel, and its role as a potent P2Y12 receptor antagonist. The second section explores the pro-aggregatory signaling of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3) and the inhibitory potential of its antagonists. This document is intended for researchers, scientists, and drug development professionals in the fields of hematology, pharmacology, and cardiovascular medicine.

Section 1: this compound and P2Y12 Receptor Inhibition

This compound is a stereoisomer of R-138727, the active metabolite of the thienopyridine antiplatelet agent prasugrel. R-138727 functions as an irreversible inhibitor of the P2Y12 receptor, a key purinergic receptor on the platelet surface that plays a central role in adenosine diphosphate (ADP)-induced platelet activation and aggregation.

Mechanism of Action of R-138727 Stereoisomers

R-138727 is a racemate composed of four stereoisomers: (R,S), (R,R), (S,S), and (S,R). The antiplatelet activity of R-138727 is stereoselective, with the (R,S)-isomer being the most potent inhibitor of ADP-induced platelet aggregation, followed by the (R,R)-isomer. The trans isomers of R-138727 contribute to its overall antiplatelet effect. The irreversible binding of R-138727 to the P2Y12 receptor blocks the signaling cascade that leads to platelet activation.

The binding of R-138727 to the P2Y12 receptor is thought to involve the formation of a disulfide bridge with cysteine residues Cys97 and Cys175 on the receptor[1]. This covalent modification permanently disables the receptor, preventing it from binding its natural ligand, ADP.

Quantitative Data: Inhibition of Platelet Aggregation by R-138727 Stereoisomers

The inhibitory potency of the individual stereoisomers of R-138727 on ADP-induced platelet aggregation has been quantified in vitro. The following table summarizes the half-maximal inhibitory concentrations (IC50) for each isomer.

| Stereoisomer | IC50 (µM) for Inhibition of ADP-induced Platelet Aggregation |

| (R,S)-isomer | 0.23 |

| (R,R)-isomer | 1.1 |

| (S,S)-isomer | >10 |

| (S,R)-isomer | 7.7 |

| R-138727 (racemic mixture) | 0.6 |

Data from Hasegawa et al., Thrombosis and Haemostasis, 2005.[2]

Signaling Pathway of P2Y12 Receptor Inhibition

The following diagram illustrates the signaling pathway of the P2Y12 receptor and its inhibition by R-138727.

Section 2: EP3 Receptor Antagonism and Platelet Aggregation

The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) represents another pathway that modulates platelet activity. Unlike the direct inhibitory effect of P2Y12 antagonists, targeting the EP3 receptor involves blocking a pro-aggregatory signal.

Mechanism of Action of EP3 Receptor Signaling

PGE2, often produced at sites of inflammation, can enhance platelet aggregation, particularly at low concentrations[3]. This effect is mediated through the EP3 receptor, which is coupled to an inhibitory G-protein (Gi)[3]. Activation of the EP3 receptor by PGE2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[4]. Lower cAMP levels reduce the threshold for platelet activation by other agonists, thereby promoting aggregation[4].

EP3 Receptor Antagonists

Selective antagonists of the EP3 receptor, such as DG-041, have been developed to counteract the pro-aggregatory effects of PGE2. By blocking the EP3 receptor, these antagonists prevent the PGE2-mediated decrease in cAMP, thus maintaining an inhibitory state within the platelet and reducing the potentiation of aggregation.

Quantitative Data: Effect of EP3 Receptor Modulation on Platelet Aggregation

Studies have demonstrated that the pro-aggregatory effect of PGE2 is abolished in platelets lacking the EP3 receptor.

| Condition | Platelet Aggregation (%) |

| Wild-type platelets + 10 nM PGE2 + 500 nM U46619 | 75 ± 3.5 |

| EP3-deficient platelets + 10 nM PGE2 + 500 nM U46619 | 4.3 ± 2.8 |

Data from Ma et al., Hypertension, 2001.[3]

Signaling Pathway of EP3 Receptor-Mediated Platelet Potentiation

The following diagram illustrates the signaling pathway of the EP3 receptor and its role in potentiating platelet aggregation.

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet aggregation.

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through to a photodetector.

Methodology:

-

Blood Collection: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

PRP and PPP Preparation:

-

Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) to pellet the red and white blood cells.

-

Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to pellet the platelets. PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

-

A baseline light transmission is established.

-

The test compound (e.g., a stereoisomer of R-138727 or an EP3 antagonist) or vehicle is added and incubated with the PRP for a specified time.

-

A platelet agonist (e.g., ADP for P2Y12 studies, or a combination of a primary agonist and PGE2 for EP3 studies) is added to induce aggregation.

-

The change in light transmission is recorded over time, typically for 5-10 minutes.

-

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP. For inhibitory compounds, dose-response curves are generated to determine the IC50 value.

Flow Cytometry for VASP Phosphorylation

Vasodilator-stimulated phosphoprotein (VASP) is an intracellular protein that, in its phosphorylated state (VASP-P), is a marker of cAMP-mediated inhibition of platelet activation.

Principle: Flow cytometry is used to quantify the phosphorylation status of VASP within individual platelets. The P2Y12 receptor, when activated by ADP, inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent dephosphorylation of VASP. P2Y12 inhibitors like R-138727 block this process, resulting in higher levels of VASP-P.

Methodology:

-

Blood Sample Preparation: Whole blood is treated with the test compound or vehicle.

-

Platelet Stimulation: Samples are divided and treated with either a vehicle, prostaglandin E1 (PGE1, to stimulate cAMP production and VASP phosphorylation), or a combination of PGE1 and ADP (to assess the inhibitory effect of ADP on VASP phosphorylation).

-

Cell Fixation and Permeabilization: Red blood cells are lysed, and platelets are fixed and permeabilized to allow intracellular antibody staining.

-

Antibody Staining: Platelets are incubated with fluorescently labeled antibodies specific for a platelet surface marker (e.g., CD61) and for phosphorylated VASP (at Ser239).

-

Flow Cytometric Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer.

-

Data Analysis: The level of VASP phosphorylation is determined by the mean fluorescence intensity of the VASP-P antibody. A Platelet Reactivity Index (PRI) can be calculated to quantify the extent of P2Y12 inhibition.

Radioligand Binding Assay for P2Y12 Receptor

Principle: This assay directly measures the binding of a radiolabeled ligand to the P2Y12 receptor on platelet membranes or in cells expressing the recombinant receptor. It is used to determine the affinity (Ki) of unlabeled compounds like R-138727 for the receptor.

Methodology:

-

Membrane Preparation: Platelet membranes or membranes from cells overexpressing the P2Y12 receptor are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]-2-MeS-ADP) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled P2Y12 ligand) from the total binding. The data are then used to generate a competition curve and calculate the Ki of the test compound.

Conclusion

This compound is a key active component of prasugrel that exerts its potent antiplatelet effect through the irreversible antagonism of the P2Y12 receptor. Concurrently, the EP3 receptor presents an alternative therapeutic target for mitigating platelet aggregation, particularly in inflammatory conditions where PGE2 levels may be elevated. Understanding the distinct mechanisms and having robust experimental protocols to evaluate compounds targeting these pathways are essential for the development of novel and improved anti-thrombotic therapies.

References

- 1. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselectivity of R-138727 and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-138727, the active metabolite of the prodrug prasugrel, is a potent and irreversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation. This technical guide provides an in-depth analysis of the stereoselectivity of R-138727, detailing its mechanism of action, the differential activity of its stereoisomers, and comprehensive experimental protocols for its characterization. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and cardiovascular medicine.

Introduction

Prasugrel, a third-generation thienopyridine, requires metabolic activation to exert its antiplatelet effect.[1] This activation culminates in the formation of R-138727, a thiol-containing active metabolite that selectively and irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2] The inhibition of the P2Y12 receptor by R-138727 prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation.[1][3]

R-138727 possesses two chiral centers, resulting in the existence of four stereoisomers: (R,S), (R,R), (S,S), and (S,R).[4][5] Research has demonstrated a significant stereoselectivity in the pharmacological activity of these isomers, with the (R,S)-isomer being the most potent inhibitor of platelet aggregation.[4] This guide will delve into the specifics of this stereoselectivity, providing quantitative data and detailed experimental methodologies for its assessment.

Mechanism of Action

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, couples to the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to platelet activation and aggregation.

R-138727 acts as an irreversible antagonist by forming a disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[6] Studies have identified Cys97 and Cys175 as the key cysteine residues involved in this covalent interaction.[6] This irreversible binding effectively blocks ADP from activating the receptor, thereby maintaining higher intracellular cAMP levels and inhibiting platelet activation.

Data Presentation

The following tables summarize the quantitative data on the stereoselective inhibition of ADP-induced platelet aggregation and P2Y12 receptor binding by the isomers of R-138727.

Table 1: Inhibition of ADP-Induced Human Platelet Aggregation by R-138727 Isomers

| Stereoisomer | IC50 (µM) |

| (R,S)-isomer | 0.23 |

| (R,R)-isomer | 1.1 |

| (S,S)-isomer | >10 |

| (S,R)-isomer | >10 |

| R-138727 (mixture) | 0.45 |

| R-99224 ((R,S) + (S,R)) | 0.35 |

| R-100364 ((R,R) + (S,S)) | 6.4 |

Data sourced from Hasegawa et al., 2005.[4]

Table 2: Inhibition of [3H]-2-MeS-ADP Binding to Human P2Y12 Receptors by R-138727 Isomers

| Compound | IC50 (µM) |

| R-99224 ((R,S) + (S,R)) | 0.16 |

| R-138727 (mixture) | 0.35 |

| R-100364 ((R,R) + (S,S)) | 3.0 |

Data sourced from Hasegawa et al., 2005.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the stereoselectivity of R-138727.

Preparation of Washed Human Platelets

This protocol is essential for in vitro platelet aggregation and binding studies to remove plasma components that could interfere with the assay.

-

Blood Collection: Draw whole blood from healthy, drug-free volunteers into tubes containing an anticoagulant solution (e.g., acid-citrate-dextrose).

-

Centrifugation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Pelleting: Transfer the PRP to a new tube and add apyrase (to prevent platelet activation) and prostaglandin E1 (to maintain platelet quiescence). Centrifuge at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.

-

Washing: Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing apyrase and prostaglandin E1. Repeat the centrifugation and washing step at least once.

-

Final Resuspension: After the final wash, resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer without apyrase and prostaglandin E1) and adjust the platelet count to the desired concentration for subsequent assays.

ADP-Induced Platelet Aggregation Assay

This assay is used to determine the functional inhibitory potency of the R-138727 isomers.

-

Platelet Preparation: Use washed human platelets prepared as described in section 4.1. Adjust the platelet concentration to approximately 2.5 x 10^8 platelets/mL.

-

Incubation with Inhibitor: Pre-incubate the platelet suspension with various concentrations of the R-138727 isomers or the vehicle control for a specified time (e.g., 10 minutes) at 37°C with stirring in an aggregometer.

-

Induction of Aggregation: Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 10 µM).

-

Measurement: Monitor the change in light transmittance through the platelet suspension over time using an aggregometer. The increase in light transmittance is proportional to the extent of platelet aggregation.

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each isomer concentration compared to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ADP-induced aggregation) by non-linear regression analysis.

P2Y12 Receptor Radioligand Binding Assay

This assay quantifies the affinity of the R-138727 isomers for the P2Y12 receptor.

-

Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]-2-MeS-ADP) and varying concentrations of the R-138727 isomers.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist) from the total binding. Calculate the percentage of inhibition of radioligand binding for each isomer concentration and determine the IC50 value.

Cellular cAMP Measurement Assay

This assay assesses the functional consequence of P2Y12 receptor inhibition by measuring intracellular cAMP levels.

-

Cell Culture: Culture CHO cells stably expressing the human P2Y12 receptor in appropriate media.

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Inhibitor Incubation: Pre-incubate the cells with various concentrations of the R-138727 isomers or vehicle for a specified time.

-

Stimulation of Adenylyl Cyclase: Add forskolin (an activator of adenylyl cyclase) to all wells to stimulate cAMP production. Concurrently, add a P2Y12 agonist (e.g., 2-MeS-ADP) to the appropriate wells to induce P2Y12-mediated inhibition of cAMP production.

-

Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: Determine the extent to which each isomer reverses the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Chiral Separation of R-138727 Stereoisomers

This protocol is necessary to isolate the individual stereoisomers for activity testing.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column.

-

Sample Preparation: Dissolve the R-138727 mixture in a suitable solvent. Due to the reactive thiol group, derivatization with a stabilizing agent like 2-bromo-3'-methoxyacetophenone may be required prior to analysis.[7]

-

Chromatographic Conditions:

-

Column: A chiral column suitable for separating the isomers (e.g., a polysaccharide-based chiral stationary phase).

-

Mobile Phase: A mixture of solvents such as hexane/isopropanol or a buffered aqueous-organic mobile phase, optimized for the separation of the specific isomers.

-

Flow Rate: A constant flow rate appropriate for the column dimensions.

-

Detection: UV detection at a wavelength where the compounds exhibit strong absorbance.

-

-

Fraction Collection: Collect the eluent corresponding to each separated peak.

-

Purity Analysis: Assess the purity of the collected fractions using the same or an alternative chiral HPLC method.

Mandatory Visualizations

Signaling Pathway

Caption: P2Y12 receptor signaling pathway and its inhibition by R-138727.

Experimental Workflow

Caption: Workflow for ADP-induced platelet aggregation assay.

Conclusion

The antiplatelet activity of R-138727, the active metabolite of prasugrel, is highly stereoselective. The (R,S)-isomer is the most potent inhibitor of the P2Y12 receptor and subsequent ADP-induced platelet aggregation. This in-depth guide provides the necessary quantitative data and detailed experimental protocols for researchers to further investigate the pharmacology of R-138727 and its isomers. A thorough understanding of this stereoselectivity is crucial for the development of new and improved antiplatelet therapies. The provided diagrams of the signaling pathway and experimental workflows serve as visual aids to complement the technical details, offering a comprehensive resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of human platelets from whole blood | Abcam [abcam.com]

- 7. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to trans-R-138727 for In Vitro Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-R-138727, a key active metabolite of the antiplatelet prodrug prasugrel, for its application in in vitro thrombosis research. This document outlines its mechanism of action, presents quantitative data on its activity, and offers detailed experimental protocols for its characterization.

Core Concepts: Mechanism of Action of R-138727

R-138727, the active metabolite of prasugrel, is a potent and irreversible antagonist of the P2Y12 receptor, a crucial component in platelet activation and aggregation.[1][2][3] Unlike its prodrug form, R-138727 directly inhibits the P2Y12 receptor, preventing adenosine diphosphate (ADP) from binding and initiating downstream signaling cascades that lead to thrombosis.

The designation "this compound" refers to one of the stereoisomers of R-138727.[4] R-138727 possesses two chiral centers, resulting in four stereoisomers: (R,S), (R,R), (S,S), and (S,R).[1] Research has demonstrated that the antiplatelet activity of R-138727 is stereoselective, with the (R,S)-isomer exhibiting the most potent inhibition of ADP-induced platelet aggregation.[1][2]

Quantitative Data: Inhibitory Activity of R-138727 Stereoisomers

The following table summarizes the inhibitory potency of R-138727 and its stereoisomers on ADP-induced platelet aggregation in human platelets.

| Compound | Description | IC50 (µM) for Inhibition of ADP-induced Platelet Aggregation |

| R-138727 | Mixture of stereoisomers | Not explicitly stated, but potency is between R-99224 and R-100364[1][2] |

| R-99224 | Mixture of (R,S)- and (S,R)-isomers | Most potent mixture[1][2] |

| R-100364 | Mixture of (R,R)- and (S,S)-isomers | Least potent mixture[1][2] |

| (R,S)-isomer | Single stereoisomer | Most potent single isomer[1] |

| (R,R)-isomer | Single stereoisomer | Second most potent single isomer[1] |

| (S,S)-isomer | Single stereoisomer | Less potent single isomer[1] |

| (S,R)-isomer | Single stereoisomer | Less potent single isomer[1] |

Signaling Pathway of P2Y12 Receptor Inhibition

The binding of ADP to the P2Y12 receptor activates a Gi-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of the GPIIb/IIIa receptor, ultimately causing platelet aggregation. R-138727 irreversibly binds to the P2Y12 receptor, blocking this cascade.[6][7]

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

Light Transmission Aggregometry (LTA)

This is the gold standard for measuring platelet aggregation.[8][9][10]

Objective: To quantify the ability of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

ADP (agonist).

-

This compound (test compound).

-

Saline or appropriate vehicle control.

-

Light transmission aggregometer.

-

Aggregometer cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Assay Preparation:

-

Adjust the platelet count in PRP to 200-300 x 10^9/L using PPP if necessary.

-

Pre-warm PRP aliquots to 37°C.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Aggregation Assay:

-

Add a standardized volume of pre-warmed PRP to a cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

-

Add ADP to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the inhibition percentage against the log concentration of this compound.

-

Flow Cytometry for Platelet Activation Markers

This method allows for the analysis of specific cell surface markers of platelet activation.

Objective: To assess the effect of this compound on the expression of P-selectin (CD62P) and the activated form of GPIIb/IIIa (PAC-1 binding) on platelets.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate or ACD tubes.

-

ADP (agonist).

-

This compound (test compound).

-

Fluorescently labeled antibodies: anti-CD61 (platelet identification), anti-CD62P (P-selectin), and PAC-1 (activated GPIIb/IIIa).

-

Fixation solution (e.g., 1% paraformaldehyde).

-

Wash buffer (e.g., PBS with BSA).

-

Flow cytometer.

Procedure:

-

Sample Preparation:

-

Dilute whole blood with a suitable buffer.

-

Add this compound or vehicle and incubate.

-

Stimulate platelets with ADP. A resting (unstimulated) sample should be included as a negative control.

-

-

Antibody Staining:

-

Add the cocktail of fluorescently labeled antibodies to the samples.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

-

Fixation:

-

Add a fixation solution to stop the reaction and stabilize the cells.

-

-

Flow Cytometry Analysis:

-

Acquire data on the flow cytometer.

-

Gate on the platelet population based on forward and side scatter and CD61 positivity.

-

Quantify the percentage of platelets positive for P-selectin and PAC-1 binding and the mean fluorescence intensity (MFI).

-

-

Data Analysis:

-

Compare the expression of activation markers in the presence of different concentrations of this compound to the vehicle control.

-

Conclusion

This compound is a critical tool for the in vitro investigation of P2Y12-mediated thrombosis. Its potent and irreversible inhibition of the P2Y12 receptor makes it a valuable compound for studying the intricacies of platelet activation and for the screening and development of novel antiplatelet therapies. The experimental protocols provided in this guide offer a robust framework for researchers to accurately characterize its anti-thrombotic effects. Further research to delineate the specific activity of each stereoisomer, including this compound, will provide a more comprehensive understanding of its therapeutic potential.

References

- 1. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. plateletservices.com [plateletservices.com]

- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

Foundational Studies of Thienopyridine Antiplatelet Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core foundational studies of thienopyridine antiplatelet agents, a class of drugs pivotal in the management of atherothrombotic diseases. This document provides a comprehensive overview of their mechanism of action, metabolic activation, structure-activity relationships, and key clinical trial data. Detailed experimental protocols for seminal assays are provided, alongside visualizations of critical biological pathways and experimental workflows to facilitate a deeper understanding of these important therapeutic agents.

Introduction to Thienopyridines

Thienopyridines are a class of oral antiplatelet drugs that function as P2Y12 receptor antagonists.[1][2] This class includes the first-generation drug ticlopidine, the widely used second-generation clopidogrel, and the third-generation prasugrel.[3][4] These agents are prodrugs, meaning they require metabolic activation in the liver to exert their therapeutic effect.[5][6] Their primary clinical utility lies in the prevention of thrombotic events in patients with acute coronary syndromes (ACS), and those undergoing percutaneous coronary intervention (PCI).[1][7]

Mechanism of Action: P2Y12 Receptor Antagonism

The antiplatelet effect of thienopyridines is mediated through the irreversible inhibition of the P2Y12 receptor on the surface of platelets.[8] The P2Y12 receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.

The P2Y12 Signaling Pathway

The binding of ADP to the P2Y12 receptor triggers the activation of a Gi protein-coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins that promote platelet activation. The active metabolite of thienopyridines covalently binds to the P2Y12 receptor, preventing ADP from binding and thereby blocking this entire signaling cascade.

Metabolic Activation of Thienopyridine Prodrugs

Thienopyridines are administered as inactive prodrugs and must undergo hepatic metabolism to be converted into their active thiol metabolites.[5][9] This bioactivation process is primarily mediated by cytochrome P450 (CYP) enzymes.

Ticlopidine and clopidogrel are converted to their active metabolites in a two-step process in the liver.[6] In contrast, prasugrel is first hydrolyzed by esterases in the intestine and then undergoes a single CYP-dependent oxidation step in the liver to form its active metabolite.[5][6] The efficiency of this metabolic activation, particularly for clopidogrel, can be influenced by genetic polymorphisms in CYP enzymes, most notably CYP2C19.[10][11]

References

- 1. Platelet adenosine diphosphate receptor antagonists: ticlopidine to ticagrelor-a long continuing journey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet adenosine diphosphate receptor antagonists: ticlopidine to ticagrelor—a long continuing journey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Results of the CAPRIE trial: efficacy and safety of clopidogrel. Clopidogrel versus aspirin in patients at risk of ischaemic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. laboratoryalliance.com [laboratoryalliance.com]

- 5. ClinPGx [clinpgx.org]

- 6. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of prasugrel compared with clopidogrel in patients with acute coronary syndromes: results of TRITON-TIMI 38 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The effect of CYP2C19 gene polymorphisms on the pharmacokinetics and pharmacodynamics of prasugrel 5-mg, prasugrel 10-mg and clopidogrel 75-mg in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Platelet Aggregation Assays Using trans-R-138727

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-R-138727 is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine antiplatelet agent.[1][2][3] It functions as a potent and irreversible antagonist of the P2Y12 receptor on platelets.[1][2][3] The P2Y12 receptor plays a pivotal role in adenosine diphosphate (ADP)-induced platelet activation and aggregation.[4] Upon activation by ADP, the P2Y12 receptor initiates a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[5][6] By irreversibly blocking the P2Y12 receptor, this compound effectively inhibits this crucial step in thrombus formation.[1]

These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays, a fundamental tool for studying platelet function and evaluating the efficacy of antiplatelet agents. The primary method described is Light Transmission Aggregometry (LTA), the gold standard for assessing platelet aggregation.[7][8]

Mechanism of Action of this compound

This compound selectively and irreversibly binds to the P2Y12 receptor, a Gi-protein-coupled receptor on the platelet surface.[1][9] This binding prevents ADP from activating the receptor, thereby inhibiting downstream signaling pathways. The inhibition of the P2Y12 receptor leads to a decrease in the inhibition of adenylyl cyclase, resulting in higher levels of cyclic adenosine monophosphate (cAMP).[6] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins that ultimately prevent the activation of the GPIIb/IIIa receptor. Consequently, fibrinogen binding to platelets is blocked, and platelet aggregation is inhibited.[5]

Data Presentation

The inhibitory effect of this compound on ADP-induced platelet aggregation is concentration-dependent. The following table summarizes the available quantitative data on the potency of R-138727. It is important to note that the IC50 values presented are from a study using rat platelets and may differ in human platelets. However, studies in human cell lines expressing the P2Y12 receptor have shown potent inhibition with a half-maximal concentration below 1 µM.[9]

| Agonist (ADP) Concentration | This compound Concentration | Species | IC50 | Reference |

| 5 µmol/L | Not Applicable | Rat | 1.1 µmol/L | [10] |

| 20 µmol/L | Not Applicable | Rat | 2.1 µmol/L | [10] |

| Not Specified | Below 1 µM | Human (CHO cells) | < 1 µM | [9] |

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the steps for assessing the inhibitory effect of this compound on ADP-induced human platelet aggregation.

Materials:

-

Freshly drawn human whole blood

-

3.2% Sodium Citrate anticoagulant tubes

-

This compound

-

Adenosine Diphosphate (ADP)

-

Phosphate Buffered Saline (PBS) or Tyrode's buffer

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and tips

-

Aggregometer cuvettes with stir bars

Procedure:

-

Blood Collection:

-

Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Use a 19-21 gauge needle for venipuncture to minimize platelet activation.

-

Collect blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Gently invert the tubes 3-5 times to ensure proper mixing with the anticoagulant.

-

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[11]

-

Carefully aspirate the upper, straw-colored layer of PRP into a clean polypropylene tube.

-

To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.[11]

-

Collect the supernatant (PPP) into a separate tube.

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

-

Platelet Aggregation Assay:

-

Set the aggregometer to 37°C.[11]

-

Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

-

Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.

-

Add 50 µL of the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring (900-1200 rpm).

-

Initiate platelet aggregation by adding a known concentration of ADP (e.g., 5-20 µM).

-

Record the change in light transmission for at least 5-10 minutes.

-

The percentage of platelet aggregation is calculated from the change in light transmission.

-

-

Data Analysis:

-

Determine the maximum platelet aggregation for each concentration of this compound.

-

Calculate the percentage inhibition of aggregation for each concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Mandatory Visualizations

Caption: Experimental workflow for in vitro platelet aggregation assay.

Caption: Simplified signaling pathway of P2Y12 receptor inhibition.

References

- 1. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validate User [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. plateletservices.com [plateletservices.com]

- 8. journals.viamedica.pl [journals.viamedica.pl]

- 9. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

Application Notes and Protocols for P2Y12 Receptor Binding Assays Using trans-R-138727

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in thrombosis and hemostasis. It is a key target for antiplatelet therapies. R-138727 is the active metabolite of the prodrug prasugrel, an irreversible antagonist of the P2Y12 receptor. R-138727 is a stereoisomer mixture, and trans-R-138727 is the trans isomer of this active metabolite. These application notes provide detailed protocols for utilizing this compound in P2Y12 receptor binding assays, a critical tool for studying the affinity and kinetics of this interaction.

P2Y12 Receptor Signaling Pathway

ADP binding to the P2Y12 receptor on platelets initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), leading to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). This cascade, in conjunction with signaling from the P2Y1 receptor, ultimately results in platelet activation, aggregation, and thrombus formation. Irreversible antagonists like this compound covalently bind to the P2Y12 receptor, blocking ADP-mediated signaling.

Data Presentation

The rank order of potency for inhibiting [3H]-2-MeS-ADP binding to human P2Y12 receptors is reported as a mixture of (R,S)- and (S,R)-isomers being more potent than the R-138727 mixture, which is significantly more potent than a mixture of (R,R)- and (S,S)-isomers.[2] Among the four individual stereoisomers, the (R,S)-isomer is the most potent inhibitor of ADP-induced platelet aggregation, followed by the (R,R)-isomer.[2]

| Compound/Isomer Mixture | Assay Type | Target | Reported Potency |

| R-138727 (Isomer Mixture) | cAMP functional assay | Human P2Y12 Receptor (CHO cells) | IC50 < 1 µM[1] |

| R-99224 ((R,S)- & (S,R)-isomers) | [3H]-2-MeS-ADP Binding | Human P2Y12 Receptor (CHO cells) | Most Potent Mixture[2] |

| R-138727 (Isomer Mixture) | [3H]-2-MeS-ADP Binding | Human P2Y12 Receptor (CHO cells) | Intermediate Potency[2] |

| R-100364 ((R,R)- & (S,S)-isomers) | [3H]-2-MeS-ADP Binding | Human P2Y12 Receptor (CHO cells) | Least Potent Mixture[2] |

| (R,S)-isomer | Platelet Aggregation | Human Platelets | Most Potent Isomer[2] |

| (R,R)-isomer | Platelet Aggregation | Human Platelets | Second Most Potent Isomer[2] |

Experimental Protocols

Preparation of Cell Membranes from CHO Cells Stably Expressing Human P2Y12 Receptor

This protocol describes the preparation of cell membranes for use in radioligand binding assays.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human P2Y12 receptor

-

Cell culture medium (e.g., DMEM/F-12)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), ice-cold

-

Protease inhibitor cocktail

-

Sucrose solution (e.g., 250 mM in Lysis Buffer)

-

Dounce homogenizer or sonicator

-

High-speed refrigerated centrifuge

-

BCA Protein Assay Kit

Procedure:

-

Culture CHO-hP2Y12 cells to confluency in appropriate culture vessels.

-

Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

-

Harvest the cells by scraping into ice-cold PBS and transfer to a centrifuge tube.

-

Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

-

Lyse the cells by homogenization with a Dounce homogenizer (approximately 20-30 strokes) or by sonication on ice.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

-

Repeat the centrifugation (step 8) and resuspension (step 9) steps to wash the membranes.

-

After the final wash, resuspend the membrane pellet in a small volume of Lysis Buffer containing sucrose for cryopreservation.

-

Determine the protein concentration of the membrane preparation using a BCA protein assay.

-

Aliquot the membrane suspension and store at -80°C until use.

P2Y12 Receptor Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the P2Y12 receptor.

Materials:

-

CHO-hP2Y12 cell membranes

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

Radioligand: [3H]-2-MeS-ADP

-

Non-labeled competitor: this compound

-

Non-specific binding control: High concentration of a known P2Y12 antagonist (e.g., 10 µM 2-MeS-ADP)

-

96-well microplates

-

Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration apparatus

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay Buffer

-